Cas no 80935-77-9 (2,6-naphthyridin-1-ol)

2,6-naphthyridin-1-ol structure
2,6-naphthyridin-1-ol structure
상품 이름:2,6-naphthyridin-1-ol
CAS 번호:80935-77-9
MF:C8H6N2O
메가와트:146.14604139328
MDL:MFCD14586354
CID:707919
PubChem ID:817743

2,6-naphthyridin-1-ol 화학적 및 물리적 성질

이름 및 식별자

    • 2,6-Naphthyridin-1(2H)-one
    • 2H-[2,6]Naphthyridin-1-one
    • 2H-2,6-naphthyridin-1-one
    • 2,6-naphthyridin-1-ol
    • 1,2-Dihydro-2,6-naphthyridin-1-one
    • 2,6-Naphthyridine-1(2H)-one
    • AKOS037875201
    • 1-Hydroxy-2,6-naphthyridine
    • 80935-77-9
    • MFCD06762736
    • AC-907/34119042
    • J-507529
    • SCHEMBL243725
    • EN300-191080
    • DTXSID70355852
    • 2,6-naphthyridin-1 (2H)-one
    • [2,6]naphthyridin-1-ol
    • CHEMBL3769601
    • AS-38554
    • BDBM50150022
    • AKOS006352029
    • SY007173
    • AB29154
    • CS-W019819
    • XVHNGLQDZFUCKO-UHFFFAOYSA-N
    • MDL: MFCD14586354
    • 인치: 1S/C8H6N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1-5H,(H,10,11)
    • InChIKey: XVHNGLQDZFUCKO-UHFFFAOYSA-N
    • 미소: O=C1C2C(=CN=CC=2)C=CN1

계산된 속성

  • 정밀분자량: 146.04800
  • 동위원소 질량: 146.048012819g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 200
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.3
  • 토폴로지 분자 극성 표면적: 42Ų

실험적 성질

  • 색과 성상: No data avaiable
  • 밀도: 1.267
  • 융해점: No data available
  • 비등점: 425.594°C at 760 mmHg
  • 플래시 포인트: 211.192°C
  • 굴절률: 1.603
  • PSA: 45.75000
  • LogP: 0.92310
  • 증기압: No data available

2,6-naphthyridin-1-ol 보안 정보

2,6-naphthyridin-1-ol 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2,6-naphthyridin-1-ol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-191080-0.1g
2,6-naphthyridin-1-ol
80935-77-9 95%
0.1g
$124.0 2023-09-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N35730-5g
2,6-Naphthyridin-1(2H)-one
80935-77-9
5g
¥11656.0 2021-09-08
TRC
N373548-500mg
2,6-Naphthyridin-1(2H)-one
80935-77-9
500mg
$ 295.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NY394-1g
2,6-naphthyridin-1-ol
80935-77-9 97%
1g
3501.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NY394-50mg
2,6-naphthyridin-1-ol
80935-77-9 97%
50mg
339.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NY394-200mg
2,6-naphthyridin-1-ol
80935-77-9 97%
200mg
930.0CNY 2021-07-14
TRC
N373548-50mg
2,6-Naphthyridin-1(2H)-one
80935-77-9
50mg
$ 50.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N35730-100mg
2,6-Naphthyridin-1(2H)-one
80935-77-9
100mg
¥636.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N35730-250mg
2,6-Naphthyridin-1(2H)-one
80935-77-9
250mg
¥946.0 2021-09-08
Ambeed
A232535-100mg
2,6-Naphthyridin-1(2H)-one
80935-77-9 97%
100mg
$43.0 2025-03-04

2,6-naphthyridin-1-ol 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  16 h, reflux
참조
Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH)
Gowlugari, Sumithra; et al, MedChemComm, 2012, 3(10), 1258-1263

합성회로 2

반응 조건
1.1 Reagents: Phosphorus oxychloride ;  24 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  0 °C
2.1 Solvents: Dimethylformamide ;  overnight, rt → reflux; reflux → rt; overnight, rt → reflux; reflux → rt; overnight, rt → reflux
3.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, rt → reflux
3.2 Reagents: Sodium carbonate Solvents: Water
참조
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy
Qin, Li-Huai; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3559-3572

합성회로 3

반응 조건
1.1 Reagents: Thionyl chloride ;  3 h, rt → reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  0 °C; 0 °C → rt; 10 min, rt
2.1 Reagents: Phosphorus oxychloride ;  24 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  0 °C
3.1 Solvents: Dimethylformamide ;  overnight, rt → reflux; reflux → rt; overnight, rt → reflux; reflux → rt; overnight, rt → reflux
4.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, rt → reflux
4.2 Reagents: Sodium carbonate Solvents: Water
참조
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy
Qin, Li-Huai; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3559-3572

합성회로 4

반응 조건
1.1 Reagents: Sodium carbonate ,  Hydrogen peroxide Solvents: Acetone
2.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
참조
Condensed heteroaromatic ring systems. III. Synthesis of naphthyridine derivatives by cyclization of ethynylpyridinecarboxamides
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 626-33

합성회로 5

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium
2.1 Reagents: Sodium methoxide Solvents: Methanol
3.1 Reagents: Sodium carbonate ,  Hydrogen peroxide Solvents: Acetone
4.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
참조
Condensed heteroaromatic ring systems. III. Synthesis of naphthyridine derivatives by cyclization of ethynylpyridinecarboxamides
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 626-33

합성회로 6

반응 조건
1.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  16 h, 130 °C
2.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  16 h, reflux
참조
Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH)
Gowlugari, Sumithra; et al, MedChemComm, 2012, 3(10), 1258-1263

합성회로 7

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
참조
Condensed heteroaromatic ring systems. III. Synthesis of naphthyridine derivatives by cyclization of ethynylpyridinecarboxamides
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 626-33

합성회로 8

반응 조건
1.1 Solvents: Dimethylformamide ;  overnight, rt → reflux; reflux → rt; overnight, rt → reflux; reflux → rt; overnight, rt → reflux
2.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, rt → reflux
2.2 Reagents: Sodium carbonate Solvents: Water
참조
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy
Qin, Li-Huai; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3559-3572

합성회로 9

반응 조건
1.1 Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Water ;  30 min, rt; 2 h, 50 °C
3.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  16 h, 130 °C
4.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  16 h, reflux
참조
Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH)
Gowlugari, Sumithra; et al, MedChemComm, 2012, 3(10), 1258-1263

합성회로 10

반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, rt → reflux
1.2 Reagents: Sodium carbonate Solvents: Water
참조
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy
Qin, Li-Huai; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3559-3572

합성회로 11

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Water ;  30 min, rt; 2 h, 50 °C
2.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  16 h, 130 °C
3.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  16 h, reflux
참조
Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH)
Gowlugari, Sumithra; et al, MedChemComm, 2012, 3(10), 1258-1263

합성회로 12

반응 조건
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Sodium carbonate ,  Hydrogen peroxide Solvents: Acetone
3.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
참조
Condensed heteroaromatic ring systems. III. Synthesis of naphthyridine derivatives by cyclization of ethynylpyridinecarboxamides
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 626-33

2,6-naphthyridin-1-ol Raw materials

2,6-naphthyridin-1-ol Preparation Products

2,6-naphthyridin-1-ol 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:80935-77-9)2,6-naphthyridin-1-ol
A852618
순결:99%/99%
재다:1g/5g
가격 ($):214.0/799.0